

physical and chemical properties of Burnettramic acid A aglycone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Burnettramic acid A aglycone*

Cat. No.: *B3025742*

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Technical Whitepaper: Burnettramic Acid A Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A, a novel bolaamphiphilic glycoside discovered from the fungus *Aspergillus burnettii*, has demonstrated significant potential as an antifungal and cytotoxic agent. This technical guide focuses on the physical and chemical properties of its aglycone, the core structure responsible for a portion of its biological activity. The removal of the β -D-mannose moiety provides a unique opportunity to study the structure-activity relationships and the intrinsic properties of the complex pyrrolizidinedione-containing long-chain fatty acid derivative. This document summarizes the available data on the physical and chemical characteristics, synthesis, and biological context of the **Burnettramic acid A aglycone**, providing a foundational resource for further research and development.

Physical and Chemical Properties

The physical and chemical properties of **Burnettramic acid A aglycone** are crucial for its handling, formulation, and mechanism of action studies. While comprehensive experimental data is still emerging, the following table summarizes the currently available information.

Property	Value	Reference / Method
Molecular Formula	C35H61NO7	Mass Spectrometry
Molecular Weight	607.86 g/mol	Calculated
Appearance	White solid (based on synthesis)	Kuji et al.
Solubility	Soluble in methanol and DMSO.	BioAustralis
Melting Point	Not reported in the literature.	-
Boiling Point	Not reported in the literature.	-
pKa	Not reported in the literature.	-
Specific Rotation	Not reported in the literature for the aglycone.	-

Nuclear Magnetic Resonance (NMR) Data:

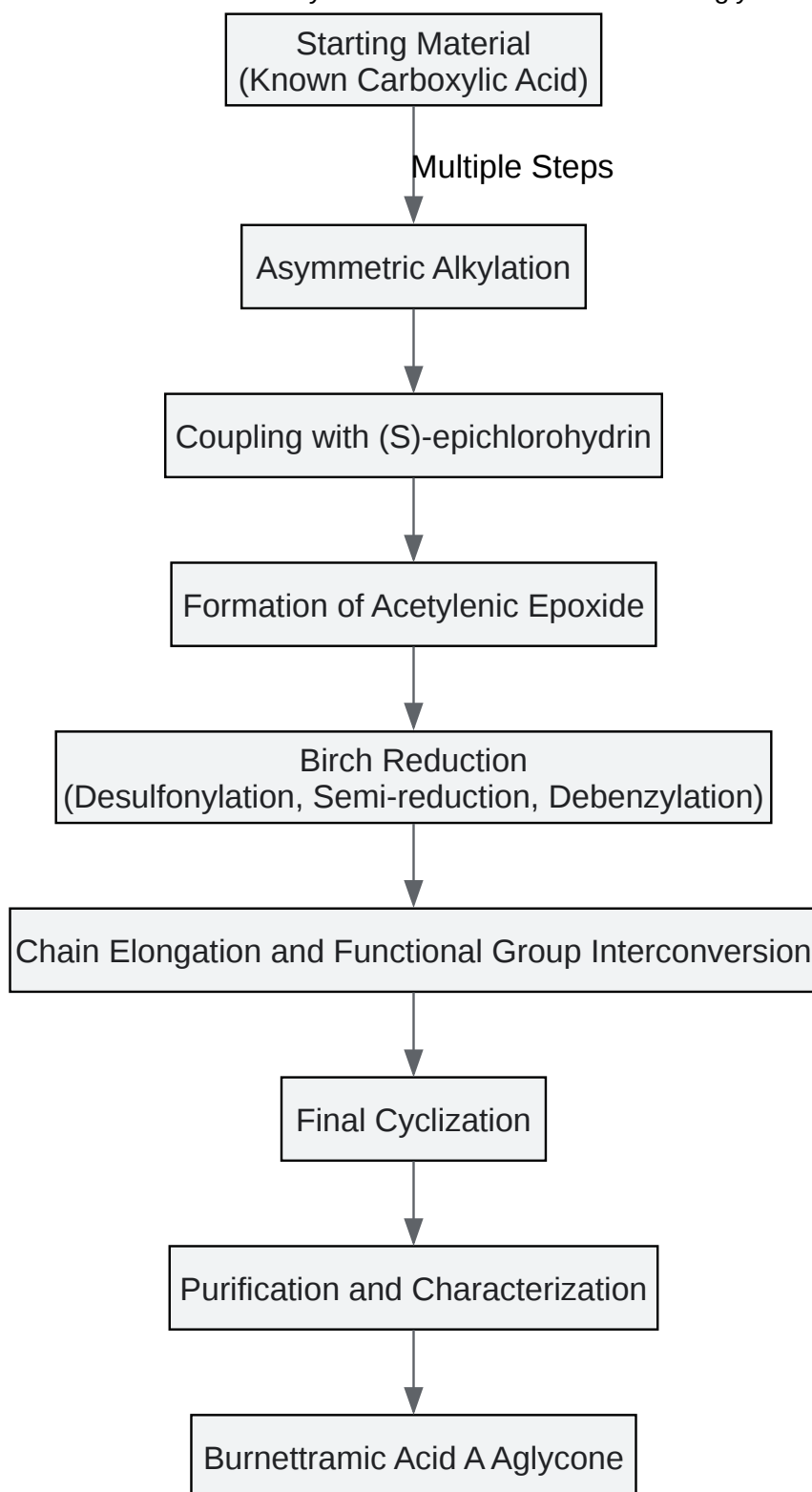
Detailed ¹H and ¹³C NMR data for the synthetic **Burnettramic acid A aglycone** has been reported and is consistent with the revised structure. The spectral data confirms the absolute configuration of the stereocenters within the molecule.

Experimental Protocols

Enantioselective Total Synthesis of Burnettramic Acid A Aglycone

The total synthesis of **Burnettramic acid A aglycone** was achieved in a multi-step sequence as detailed by Kuji et al. The following provides a summarized workflow of this key experimental protocol.

Workflow for the Total Synthesis of Burnettramic Acid A Aglycone

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Caption: A simplified workflow for the enantioselective total synthesis of **Burnettramic acid A aglycone**.

Methodology:

- **Starting Material:** The synthesis commences from a known, readily available chiral carboxylic acid.
- **Asymmetric Alkylation:** Two key asymmetric alkylation steps are employed to introduce stereocenters in the long alkyl chain.
- **Fragment Coupling:** An acetylide intermediate is coupled with (S)-epichlorohydrin to form an acetylenic epoxide in a one-pot reaction.
- **Birch Reduction:** A concurrent Birch reduction is utilized to achieve desulfonylation, semi-reduction of the triple bond to a cis-double bond, and debenzylation.
- **Chain Elongation and Functionalization:** The remainder of the carbon chain is constructed through a series of standard organic transformations, including functional group interconversions.
- **Cyclization:** The final pyrrolizidinedione ring system is formed through a cyclization reaction.
- **Purification:** The final product is purified using chromatographic techniques (e.g., column chromatography, HPLC).
- **Characterization:** The structure and stereochemistry of the synthetic aglycone are confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry, and compared to the data from the natural product-derived aglycone.

Antifungal Susceptibility Testing (General Protocol)

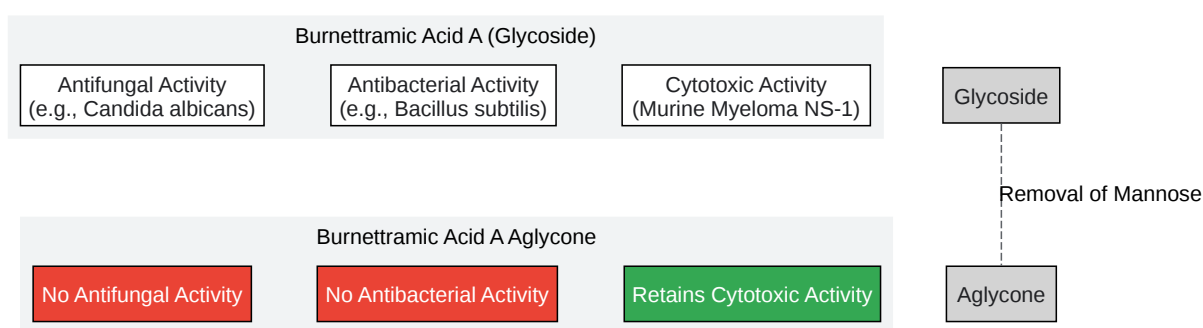
Standard broth microdilution methods are employed to determine the minimum inhibitory concentration (MIC) of the compounds against fungal pathogens.

- **Inoculum Preparation:** Fungal strains are grown on appropriate agar plates, and a suspension is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

- **Compound Preparation:** The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the fungal suspension.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Biological Activity and Structure-Activity Relationship

The biological activity of Burnettramic acid A and its aglycone reveals a critical role for the mannose moiety in its antifungal and antibacterial properties. The aglycone itself is devoid of activity against fungi and bacteria. However, it retains cytotoxic activity against the murine myeloma NS-1 cell line, suggesting a different mechanism of action or cellular target in mammalian cells.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com